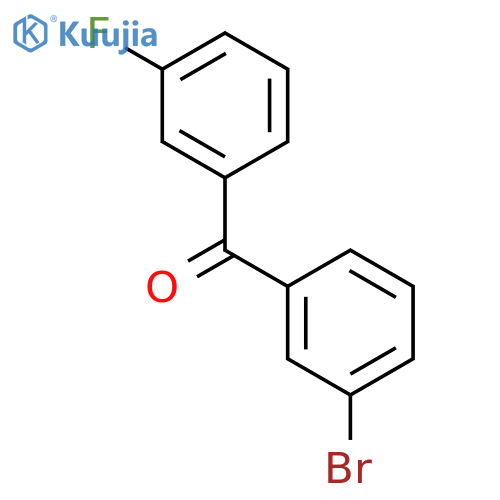

Cas no 75762-58-2 ((3-Bromophenyl)(3-fluorophenyl)methanone)

(3-Bromophenyl)(3-fluorophenyl)methanone 化学的及び物理的性質

名前と識別子

-

- (3-Bromophenyl)(3-fluorophenyl)methanone

- (3-bromophenyl)-(3-fluorophenyl)methanone

- 3-BROMO-3'-FLUOROBENZOPHENONE

- m-Brom-m'-fluorbenzophenon

- SCHEMBL9353591

- Z513734472

- CS-0207533

- AKOS010013922

- BS-24532

- MFCD09801599

- DTXSID50599853

- EN300-106356

- 75762-58-2

-

- MDL: MFCD09801599

- インチ: InChI=1S/C13H8BrFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H

- InChIKey: KGAQUGKHKYDPDW-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC=C2)F

計算された属性

- せいみつぶんしりょう: 277.97400

- どういたいしつりょう: 277.97426g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

- PSA: 17.07000

- LogP: 3.81920

(3-Bromophenyl)(3-fluorophenyl)methanone セキュリティ情報

(3-Bromophenyl)(3-fluorophenyl)methanone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

(3-Bromophenyl)(3-fluorophenyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B698270-500mg |

(3-Bromophenyl)(3-fluorophenyl)methanone |

75762-58-2 | 500mg |

$ 150.00 | 2023-04-18 | ||

| Enamine | EN300-106356-2.5g |

(3-bromophenyl)(3-fluorophenyl)methanone |

75762-58-2 | 95.0% | 2.5g |

$105.0 | 2025-02-21 | |

| Enamine | EN300-106356-10.0g |

(3-bromophenyl)(3-fluorophenyl)methanone |

75762-58-2 | 95.0% | 10.0g |

$330.0 | 2025-02-21 | |

| Enamine | EN300-106356-0.5g |

(3-bromophenyl)(3-fluorophenyl)methanone |

75762-58-2 | 95.0% | 0.5g |

$46.0 | 2025-02-21 | |

| TRC | B698270-250mg |

(3-Bromophenyl)(3-fluorophenyl)methanone |

75762-58-2 | 250mg |

$ 98.00 | 2023-04-18 | ||

| Fluorochem | 202105-5g |

3-Bromo-3'-fluorobenzophenone |

75762-58-2 | 95% | 5g |

£450.00 | 2022-03-01 | |

| Fluorochem | 202105-10g |

3-Bromo-3'-fluorobenzophenone |

75762-58-2 | 95% | 10g |

£750.00 | 2022-03-01 | |

| Enamine | EN300-106356-5g |

(3-bromophenyl)(3-fluorophenyl)methanone |

75762-58-2 | 95% | 5g |

$180.0 | 2023-10-28 | |

| A2B Chem LLC | AC72645-500mg |

(3-Bromophenyl)(3-fluorophenyl)methanone |

75762-58-2 | 95% | 500mg |

$84.00 | 2023-12-30 | |

| Enamine | EN300-106356-1g |

(3-bromophenyl)(3-fluorophenyl)methanone |

75762-58-2 | 95% | 1g |

$60.0 | 2023-10-28 |

(3-Bromophenyl)(3-fluorophenyl)methanone 関連文献

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

(3-Bromophenyl)(3-fluorophenyl)methanoneに関する追加情報

Comprehensive Analysis of (3-Bromophenyl)(3-fluorophenyl)methanone (CAS No. 75762-58-2): Properties, Applications, and Industry Trends

(3-Bromophenyl)(3-fluorophenyl)methanone, identified by its CAS No. 75762-58-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This aromatic ketone derivative features a unique molecular structure combining bromine and fluorine substituents, which contribute to its distinct electronic properties and reactivity. As researchers increasingly explore halogenated compounds for their potential in drug discovery and advanced materials, this compound has emerged as a valuable building block in synthetic chemistry.

The compound's dual-functional design makes it particularly relevant in current structure-activity relationship (SAR) studies, where researchers investigate how subtle molecular modifications affect biological activity. With the growing demand for fluorinated pharmaceuticals (a market projected to exceed $26 billion by 2025), 75762-58-2 serves as a crucial intermediate in developing novel therapeutic agents. Its electron-withdrawing properties and ability to influence molecular conformation make it especially valuable in designing kinase inhibitors and central nervous system (CNS) drugs.

From a materials science perspective, (3-Bromophenyl)(3-fluorophenyl)methanone demonstrates potential applications in organic electronics and liquid crystal formulations. The compound's dipole moment and π-conjugation system contribute to interesting photophysical properties that researchers are exploring for OLED materials and molecular sensors. Recent studies published in Advanced Materials (2023) highlight how similar fluorinated aromatic ketones can enhance charge transport in organic semiconductors.

Synthetic accessibility remains a key advantage of CAS 75762-58-2. The compound can be efficiently prepared through Friedel-Crafts acylation reactions between appropriate bromobenzene and fluorobenzene derivatives. This synthetic versatility has made it a popular choice for high-throughput screening libraries and combinatorial chemistry approaches. Pharmaceutical companies particularly value its role in developing proteolysis targeting chimeras (PROTACs), where its bifunctional nature enables precise molecular design.

Environmental and regulatory considerations for 75762-58-2 align with general guidelines for halogenated aromatic compounds. Proper handling requires standard laboratory precautions, and the compound's stability profile makes it suitable for various industrial applications. Researchers should note that while the bromine substituent enhances reactivity in coupling reactions, the fluorine atom contributes to metabolic stability - a crucial factor in medicinal chemistry optimization.

Emerging applications in agrochemical research have further expanded the utility of this compound. Its structural features show promise in developing new crop protection agents with improved environmental profiles. The European Chemical Agency (ECHA) database indicates growing interest in similar structures for sustainable pesticide development, particularly those targeting resistant pest strains while minimizing ecological impact.

Quality control parameters for (3-Bromophenyl)(3-fluorophenyl)methanone typically include HPLC purity verification (>98%), proper characterization by 1H/13C NMR spectroscopy, and mass spectrometry confirmation. Suppliers often provide technical data sheets detailing storage conditions (generally room temperature under inert atmosphere) and solubility characteristics (soluble in common organic solvents like DCM and THF). These specifications ensure reproducibility in research applications across different laboratories.

Future research directions for CAS No. 75762-58-2 may explore its potential in metal-organic frameworks (MOFs) and as a ligand in transition metal catalysis. The compound's ability to participate in various cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) makes it particularly valuable in these developing fields. As the scientific community continues to emphasize green chemistry principles, researchers are investigating more sustainable synthetic routes to this and related diaryl ketone derivatives.

For researchers sourcing this compound, it's essential to verify suppliers' credentials and request complete analytical data. Reputable manufacturers typically provide batch-specific certificates of analysis, including chromatograms and spectroscopic validation. The global market for such specialized intermediates continues to grow, with increasing demand from both academic institutions and industrial R&D facilities engaged in small molecule drug discovery and functional materials development.

75762-58-2 ((3-Bromophenyl)(3-fluorophenyl)methanone) 関連製品

- 1805164-83-3(3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile)

- 1704108-23-5(1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amine)

- 138887-02-2(1-Naphthalenecarbonitrile, 2-bromo-)

- 1934314-52-9(rac-2-{5-amino-3-(1R,2R)-2-ethylcyclopropyl-1H-pyrazol-1-yl}ethan-1-ol)

- 2470436-97-4(5-Methyl-1,2-dihydropyrrole-5-carboxylic acid;hydrochloride)

- 345987-96-4(5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol)

- 148278-95-9((2S)-2-amino-3-methoxypropan-1-ol)

- 958026-59-0(Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate)

- 56286-83-0(2-(trifluoromethyl)furan)

- 90557-39-4(BENZENEACETONITRILE, 5-AMINO-2-METHOXY-)